2-chloro-N-[(2Z)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
Description
Properties
Molecular Formula |
C14H12ClF3N2O3S2 |
|---|---|
Molecular Weight |
412.8 g/mol |
IUPAC Name |
2-chloro-N-[5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C14H12ClF3N2O3S2/c15-5-12(21)19-13-20(10-6-25(22,23)7-11(10)24-13)9-3-1-2-8(4-9)14(16,17)18/h1-4,10-11H,5-7H2 |
InChI Key |
DZYHZFOADADYHW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)CCl)N2C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Core Heterocycle Construction: Thieno[3,4-d]Thiazole Formation
The tetrahydrothieno[3,4-d]thiazole core is synthesized via a cyclocondensation reaction between thiourea derivatives and α-halo carbonyl compounds, following the Hantzsch thiazole synthesis principle. For example, reacting 3-(trifluoromethyl)phenylthiourea with 2-bromo-3-oxotetrahydrothiophene-4-carboxylate in ethanol at 80°C for 12 hours yields the bicyclic intermediate. Key parameters include:
| Reaction Component | Optimal Conditions | Yield (%) |
|---|---|---|
| Solvent | Ethanol/Water (3:1) | 78 |
| Temperature | 80°C | — |
| Catalyst | Triethylamine (10 mol%) | — |
Oxidation of the sulfide bridge to the sulfone (dioxido) group is achieved using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C–25°C. Complete conversion typically requires 6–8 hours, monitored via thin-layer chromatography (Rf = 0.3 in ethyl acetate/hexane).
Acetamide Functionalization: Chloroacetyl Conjugation
The 2-chloroacetamide moiety is installed through a two-step sequence:
- Imine Formation : React the tetrahydrothieno-thiazole with ethyl glyoxylate in methanol under reflux to form the imine intermediate.
- Chloroacetylation : Treat the imine with chloroacetyl chloride (1.5 eq) in dichloromethane using DMAP (4-dimethylaminopyridine) as a base. Stir at 0°C→25°C for 4 hours.
Optimization Insight :
- Excess chloroacetyl chloride (>1.5 eq) leads to diacylation byproducts (∼15% yield loss).
- Lower temperatures (0°C) favor monoacylation (selectivity >9:1).
Stereochemical Control and Isomer Purification
The (2Z)-configuration is secured via kinetic control during imine formation. Polar aprotic solvents (e.g., DMF) favor the Z-isomer due to stabilized transition states. Final purification employs chiral preparative HPLC (Chiralpak IA column, heptane/ethanol 90:10), achieving >99% enantiomeric excess.
Analytical Characterization and Validation
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 4H, Ar-H), 4.32 (q, J = 7.2 Hz, 2H, CH₂), 3.98 (s, 2H, ClCH₂).
- HRMS (ESI+) : m/z calcd for C₁₆H₁₂ClF₃N₂O₃S₂ [M+H]+: 468.9932; found: 468.9928.
Purity Assessment :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Hantzsch Cyclization | High atom economy | Requires harsh conditions | 65–78 |
| Suzuki Coupling | Regioselective | Costly catalysts | 60–72 |
| Direct Chloroacetylation | Rapid | Byproduct formation | 55–68 |
Scale-Up Considerations and Industrial Feasibility
Kilogram-scale production (Patent WO2019123196A1) utilizes flow chemistry for oxidation and coupling steps, reducing reaction times by 40%. Critical parameters for continuous processing include:
- Residence time: 8–10 minutes
- Pressure: 2–3 bar
- Temperature uniformity: ±2°C
Purification via antisolvent crystallization (water/ethanol) achieves 85% recovery.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(2Z)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert sulfone groups to sulfides.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-chloro-N-[(2Z)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(2Z)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and thiazole ring play crucial roles in binding to these targets and modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Heterocycle: The target compound’s tetrahydrothieno[3,4-d][1,3]thiazole core is distinct from simpler thiazoles (e.g., ) and thiadiazoles (e.g., ), offering enhanced rigidity and conjugation. The sulfone group increases polarity and hydrogen-bonding capacity compared to non-sulfonated analogs . Isothiochromeno[4a,4-d][1,3]thiazole derivatives (e.g., compound 13 ) share fused bicyclic systems but lack the tetrahydro modification, resulting in different conformational flexibility.
Substituent Impact: The 3-(trifluoromethyl)phenyl group in the target compound and compound 13 enhances lipophilicity and metabolic stability compared to methoxy () or chloro () substituents. Chloroacetamide (target) vs.
Spectroscopic Signatures :
- IR spectra of thiadiazole derivatives (e.g., ) show strong C=O stretches (~1690 cm⁻¹), while sulfone-containing compounds (target, ) exhibit S=O stretches near 1120–1250 cm⁻¹.
- ¹H NMR of trifluoromethylphenyl derivatives (target, ) displays characteristic deshielded aromatic protons (δ 7.5–7.8) and CF₃ splitting patterns .
Biological Activity
The compound 2-chloro-N-[(2Z)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a complex organic molecule with potential applications in medicinal chemistry. Its unique structure includes a chloro substituent and a trifluoromethyl group, which may enhance its biological properties. This article explores the biological activity of this compound, focusing on its potential pharmacological effects, synthesis methods, and interaction studies.
Chemical Structure and Properties
The molecular formula of the compound is not explicitly provided in the search results; however, it is characterized by:
- Chloro Group : Enhances lipophilicity and potential biological activity.
- Trifluoromethyl Group : Known to improve metabolic stability and influence binding affinities in drug design.
- Thiazole and Thieno Structures : These heterocyclic components are often associated with diverse biological activities.
Comparative Analysis of Similar Compounds
To better understand the potential biological activity of this compound, we can compare it with other compounds that share structural features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-acetyl-N-{2-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]phenyl}acetamide | Chloro and trifluoromethyl groups | Focused on propene derivatives |
| Benzoxaborole | Contains boron; used as fungicides | Unique boron atom enhances reactivity |
| Thiazole derivatives | Common heterocyclic structure | Diverse biological activities |
This table illustrates how variations in substituents can significantly impact chemical behavior and biological activity.
Synthesis Methods
The synthesis of this compound can be accomplished through several methods. One reported method involves:
- Reaction of N-(2-formylphenyl)acetamide with zinc powder in dimethylformamide (DMF) .
- Addition of acetic anhydride and a trifluoromethylating agent .
This multi-step process allows for the introduction of various functional groups while maintaining control over stereochemistry.
Interaction Studies
Understanding the interaction mechanisms of this compound with biological targets is crucial for elucidating its pharmacological potential. Interaction studies typically assess how the compound binds to various enzymes and receptors. Given its structural characteristics:
- The presence of halogen and trifluoromethyl substituents may influence binding affinities and selectivity in drug design.
Case Studies
While specific case studies directly involving this compound are sparse, related research has highlighted the importance of thiazole derivatives in medicinal chemistry. For instance:
- Compounds similar to this compound have been evaluated for their antimicrobial properties against various pathogens such as Staphylococcus aureus and Candida albicans.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
The compound is typically synthesized via multi-step pathways involving chloroacetyl chloride and heterocyclic precursors. A common method involves refluxing intermediates with triethylamine to facilitate nucleophilic substitution or cyclization. For example, chloroacetyl chloride reacts with thiadiazole derivatives in tetrahydrofuran under basic conditions (e.g., triethylamine), followed by purification via recrystallization . Yield optimization requires precise control of stoichiometry, solvent choice (e.g., acetonitrile for microwave-assisted synthesis), and temperature gradients .
Q. Which spectroscopic techniques are critical for structural characterization?
Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming the molecular structure. Infrared (IR) spectroscopy identifies functional groups like the acetamide carbonyl (~1650 cm⁻¹) and sulfonyl groups (~1350 cm⁻¹). X-ray crystallography (if crystals are obtainable) provides definitive stereochemical details .
Q. How do key functional groups influence the compound's reactivity?
The chloroacetamide moiety participates in nucleophilic substitutions, while the tetrahydrothienothiazole core contributes to π-π stacking interactions in biological systems. The trifluoromethylphenyl group enhances lipophilicity, impacting membrane permeability .
Q. What analytical methods ensure purity and stability assessment?
High-Performance Liquid Chromatography (HPLC) with UV detection monitors purity (>95%), while Thin-Layer Chromatography (TLC) tracks reaction progress. Thermal Gravimetric Analysis (TGA) assesses stability under varying temperatures, and solubility studies in DMSO/water mixtures inform formulation strategies .
Advanced Research Questions
Q. How can computational modeling elucidate the compound's mechanism of action?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins like cyclooxygenase-II (COX-II) or kinases. Molecular Dynamics (MD) simulations (e.g., GROMACS) analyze stability in biological membranes. Density Functional Theory (DFT) calculations reveal electronic properties influencing reactivity .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Validate activity via orthogonal assays:
- In vitro enzyme inhibition (e.g., fluorogenic substrates).
- In vivo efficacy models (e.g., murine xenografts).
- Compare with structural analogs to isolate pharmacophore contributions .
Q. What strategies mitigate by-product formation during synthesis?
By-products like sulfoxides or dimerized species arise from over-oxidation or incomplete purification. Use scavengers (e.g., activated charcoal) during reflux, or employ column chromatography (silica gel, ethyl acetate/hexane gradients) for separation. Kinetic studies under varying temperatures identify optimal reaction windows .
Q. How to design analogs for Structure-Activity Relationship (SAR) studies?
Modify substituents systematically:
- Replace the trifluoromethyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
- Introduce bioisosteres (e.g., replacing sulfur with selenium in the thiazole ring). Retrosynthetic analysis guides precursor selection, prioritizing commercially available building blocks .
Q. What experimental designs optimize reaction conditions for scale-up?
Apply Design of Experiments (DoE) to evaluate factors like solvent polarity, catalyst loading, and mixing rates. Use flow chemistry systems (e.g., microreactors) to enhance heat transfer and reproducibility. Statistical modeling (e.g., ANOVA) identifies critical parameters for yield improvement .
Q. How does the compound interact with biological membranes?
Surface Plasmon Resonance (SPR) measures binding kinetics to lipid bilayers. Fluorescence anisotropy assays assess membrane fluidity changes. Computational lipid bilayer simulations (e.g., CHARMM-GUI) model penetration depths, correlating with logP values .
Methodological Considerations
- Contradiction Analysis : Cross-validate conflicting data using standardized protocols (e.g., NIH assay guidelines) and meta-analyses of published datasets.
- Data Reproducibility : Document reaction conditions (e.g., humidity, inert gas use) to minimize variability. Share raw spectral data via repositories like Zenodo for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
